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Compound of Interest

Compound Name: 3,5-Dimethyl-4-propylheptane

Cat. No.: B14551284 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification of

isomers is a critical analytical challenge. In complex mixtures, gas chromatography (GC) is an

indispensable technique for separating and identifying these structurally similar compounds.

This guide provides a comprehensive comparison of the GC retention times of dodecane

isomers, supported by experimental data and detailed methodologies, to aid in their

identification and analysis.

Dodecane (C12H26) boasts 355 structural isomers, each with unique physical and chemical

properties. Their separation by GC is primarily influenced by boiling point and molecular

structure, particularly the degree of branching. On commonly used non-polar stationary

phases, the elution order is generally governed by the boiling point of the isomers, with more

highly branched isomers, which have lower boiling points, eluting earlier than their straight-

chain counterpart, n-dodecane.

Comparative GC Retention Data of Dodecane
Isomers
The retention of dodecane isomers is most effectively compared using Kovats Retention

Indices (RI). The RI of a compound is its retention time normalized to the retention times of

adjacent n-alkanes, making it a more stable and transferable value than the retention time

alone. The following table summarizes the Kovats Retention Indices for a selection of

dodecane isomers on non-polar and semi-polar stationary phases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14551284?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14551284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Name
Molecular
Structure

Boiling Point
(°C)

Kovats
Retention
Index (Non-
Polar Phase)

Kovats
Retention
Index (Semi-
Polar Phase)

n-Dodecane
CH3(CH2)10CH

3
216.3 1200 1200

2-

Methylundecane

CH3CH(CH3)

(CH2)8CH3
210.8 ~1175 ~1178

3-

Methylundecane

CH3CH2CH(CH

3)(CH2)7CH3
210.1 ~1182 ~1185

4-

Methylundecane

CH3(CH2)2CH(C

H3)(CH2)6CH3
209.5 ~1187 ~1190

5-

Methylundecane

CH3(CH2)3CH(C

H3)(CH2)5CH3
209.2 ~1191 ~1194

6-

Methylundecane

CH3(CH2)4CH(C

H3)(CH2)4CH3
209.0 1152 - 1157 Not Available

2,2-

Dimethyldecane

(CH3)3C(CH2)7

CH3
203.7 ~1138 ~1142

2,3-

Dimethyldecane

CH3CH(CH3)CH

(CH3)

(CH2)6CH3

207.5 ~1165 ~1169

2,4-

Dimethyldecane

CH3CH(CH3)CH

2CH(CH3)

(CH2)5CH3

206.8 1115 Not Available

2,5-

Dimethyldecane

CH3CH(CH3)

(CH2)2CH(CH3)

(CH2)4CH3

206.2 ~1178 ~1182

2,6-

Dimethyldecane

CH3CH(CH3)

(CH2)3CH(CH3)

(CH2)3CH3

205.8 ~1183 ~1187

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14551284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,9-

Dimethyldecane

CH3CH(CH3)

(CH2)6CH(CH3)

CH3

205.5 ~1160 ~1164

3,3-

Dimethyldecane

CH3CH2C(CH3)

2(CH2)6CH3
204.8 ~1168 ~1172

4-Ethyldecane
CH3(CH2)5CH(C

2H5)(CH2)2CH3
211.5 1152 Not Available

2,2,4-

Trimethylnonane

(CH3)3CCH2CH(

CH3)(CH2)4CH3
199.5 ~1125 ~1129

Note: Kovats indices can vary slightly depending on the specific GC column and analytical

conditions. The values presented here are compiled from various sources and should be used

as a guide. It is recommended to determine retention indices under your specific experimental

conditions using a homologous series of n-alkanes.

Elution Order and Molecular Structure
The relationship between the molecular structure of dodecane isomers and their GC retention

times can be visualized as a logical workflow. Generally, on a non-polar stationary phase, the

elution order is inversely related to the degree of branching and the compactness of the

molecule.
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Factors Influencing GC Retention of Dodecane Isomers

Boiling Point

GC Retention Time
(Non-Polar Column)

directly proportional to

Degree of Branching

decreases

Molecular Compactness

decreases

Click to download full resolution via product page

Caption: Relationship between molecular properties and GC retention time for dodecane

isomers.

As illustrated, increased branching and a more compact molecular shape lead to a lower

boiling point. On a non-polar GC column, where separation is primarily based on volatility,

compounds with lower boiling points will have shorter retention times. Therefore, highly

branched dodecane isomers elute before less branched isomers, and n-dodecane, being the

most linear, typically has the longest retention time.

Experimental Protocol for GC Analysis of Dodecane
Isomers
This section provides a detailed methodology for the separation and identification of dodecane

isomers using gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation:
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Prepare a standard solution containing a mixture of dodecane isomers of interest in a

volatile, non-polar solvent such as hexane or pentane. A typical concentration is 10-100

µg/mL for each isomer.

If analyzing a complex sample matrix, perform a suitable extraction and clean-up procedure

to isolate the hydrocarbon fraction.

Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC system or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Injector: Split/splitless inlet.

Column: A non-polar capillary column is recommended for separation based on boiling point.

A common choice is a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms)

with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Split Ratio: 50:1 (can be adjusted based on sample concentration).

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 5 °C/min to 220 °C.

Hold: 5 minutes at 220 °C.

MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-300.

3. Data Analysis:

Identify the peaks corresponding to the dodecane isomers based on their retention times and

mass spectra.

Confirm the identity of each isomer by comparing its mass spectrum with a reference library

(e.g., NIST).

To determine the Kovats Retention Index for each isomer, a separate analysis of a

homologous series of n-alkanes (e.g., C10 to C14) must be performed under the identical

GC conditions. The retention indices can then be calculated using the appropriate formula for

temperature-programmed analysis.

Experimental Workflow
The following diagram outlines the general workflow for the GC-MS analysis of dodecane

isomers.
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GC-MS Analysis Workflow for Dodecane Isomers

Sample Preparation
(Dissolution/Extraction)

GC Injection

Chromatographic Separation
(Non-Polar Column)

Mass Spectrometric Detection
(EI, Scan Mode)

Data Analysis
(Peak ID, RI Calculation)
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Caption: Workflow for the GC-MS analysis of dodecane isomers.

By following this guide, researchers can effectively separate and identify dodecane isomers in

their samples, contributing to a deeper understanding of complex hydrocarbon mixtures in

various scientific and industrial applications.

To cite this document: BenchChem. [A Researcher's Guide to Gas Chromatographic
Separation of Dodecane Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14551284#comparing-gc-retention-times-of-
dodecane-isomers]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b14551284?utm_src=pdf-body-img
https://www.benchchem.com/product/b14551284#comparing-gc-retention-times-of-dodecane-isomers
https://www.benchchem.com/product/b14551284#comparing-gc-retention-times-of-dodecane-isomers
https://www.benchchem.com/product/b14551284#comparing-gc-retention-times-of-dodecane-isomers
https://www.benchchem.com/product/b14551284#comparing-gc-retention-times-of-dodecane-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14551284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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